molecular formula C21H14F2N4OS2 B11270475 4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B11270475
M. Wt: 440.5 g/mol
InChI Key: SUEQBAYRJVERPU-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a fused heterocyclic compound featuring a thieno[2,3-e]triazolo[4,3-a]pyrimidinone core substituted with dual 4-fluorobenzyl groups at positions 4 and 1.

Properties

Molecular Formula

C21H14F2N4OS2

Molecular Weight

440.5 g/mol

IUPAC Name

8-[(4-fluorophenyl)methyl]-12-[(4-fluorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

InChI

InChI=1S/C21H14F2N4OS2/c22-15-5-1-13(2-6-15)11-26-19(28)18-17(9-10-29-18)27-20(26)24-25-21(27)30-12-14-3-7-16(23)8-4-14/h1-10H,11-12H2

InChI Key

SUEQBAYRJVERPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=C(C=C5)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, physicochemical properties, and reported biological activities:

Compound Substituents Key Properties/Activities Reference
4-(4-Ethylbenzyl)-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 4-(4-ethylbenzyl), 1-((3-methylbenzyl)thio) Likely lower solubility than fluorinated analogs due to non-polar substituents; no activity data reported.
1-Isopropyl-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidin-5(4H)-one 1-isopropyl, 4-(4-methylphenyl) Exhibited promising biological activity comparable to standards; increased lipophilicity may enhance membrane penetration.
4-Butyl-1-{3-oxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]propyl}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 4-butyl, 1-(3-oxo-3-piperazinylpropyl) Bulky substituents may reduce solubility but improve receptor selectivity; pharmacokinetic data not available.
1-Phenylthieno[1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives 1-phenyl Lower electronegativity compared to fluorobenzyl analogs; moderate activity in early-stage studies.
7-(4-Fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one 7-(4-fluorobenzyl) (different core: pyrazine vs. thienopyrimidine) Freely soluble in DMF, DMSO; slightly soluble in MeOH/EtOH; validated for quantification via potentiometric titration.

Key Comparative Insights:

  • Electronic Effects : The dual 4-fluorobenzyl groups in the target compound introduce electronegative and steric effects, which may enhance binding to hydrophobic pockets in target proteins (e.g., kinases or receptors) compared to ethyl/methyl or phenyl substituents .
  • Solubility : Fluorinated analogs like the target compound may exhibit intermediate solubility between polar (e.g., pyrazine derivatives in ) and highly lipophilic derivatives (e.g., butyl-substituted compound in ).
  • Biological Activity: Compounds with fluorinated aromatic substituents often show improved metabolic stability and target affinity.
  • Structural Flexibility : Derivatives with flexible side chains (e.g., piperazinylpropyl in ) may offer tunable pharmacokinetic profiles, whereas rigid fluorobenzyl groups could optimize target engagement.

Biological Activity

The compound 4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one , also known by its CAS number 1185075-51-7, belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C21H14F2N4OSC_{21}H_{14}F_{2}N_{4}OS, with a molecular weight of 456.9 g/mol. The structure features a thieno[2,3-e][1,2,4]triazolo core fused to a pyrimidinone moiety, characterized by the presence of fluorine and sulfur substituents which may enhance its biological activity.

PropertyValue
Molecular FormulaC21H14F2N4OSC_{21}H_{14}F_{2}N_{4}OS
Molecular Weight456.9 g/mol
CAS Number1185075-51-7

Anticancer Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer activity . The National Cancer Institute (NCI) has established protocols for testing new compounds against various cancer cell lines. The compound was screened against a panel of 60 cancer cell lines representing various types of cancers including lung, breast, and colon cancers.

Case Study: NCI Screening Results

The results from the NCI screening showed that the compound demonstrated moderate to high cytotoxicity against several cancer cell lines. For instance:

  • Melanoma SK-MEL-5 : High cytotoxicity observed.
  • Lung Cancer A549 : Moderate inhibition of cell growth.
  • Breast Cancer MCF-7 : Significant cytotoxic effects noted.

The percentage of cell growth inhibition was compared to control groups treated with standard chemotherapeutics.

The mechanism by which this compound exerts its anticancer effects is believed to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound may interfere with the cell cycle progression.
  • Induction of Apoptosis : It has been suggested that the compound can trigger programmed cell death in cancerous cells.
  • Targeting Specific Enzymes : Some studies indicate potential interactions with enzymes involved in cancer metabolism.

Comparative Biological Activity

To provide a clearer picture of the biological activity of this compound relative to others in its class, a comparison table is presented below:

Compound NameAnticancer ActivityTargeted Cancer Types
4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]-triazolo[4,3-a]pyrimidin-5(4H)-oneModerate to HighLung, Breast, Melanoma
1-(2-chlorobenzyl)thio-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]-triazolo[4,3-a]pyrimidin-5(4H)-oneHighOvarian, Colon
3-(1,2,4-Oxadiazol-5-yl)-thieno[3,2-e][1,2,3]-triazolo[1,5-a]pyrimidin-5(4H)-oneSignificantNeurodegenerative Diseases

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